6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
CAS No.: 314767-76-5
Cat. No.: VC19089457
Molecular Formula: C16H12BrN5O2
Molecular Weight: 386.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314767-76-5 |
|---|---|
| Molecular Formula | C16H12BrN5O2 |
| Molecular Weight | 386.20 g/mol |
| IUPAC Name | 6'-amino-4-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
| Standard InChI | InChI=1S/C16H12BrN5O2/c1-6-3-4-9-11(12(6)17)16(15(23)20-9)8(5-18)13(19)24-14-10(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) |
| Standard InChI Key | VOKXBVYTQNVOQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Introduction
6'-Amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro[indole-pyrano[2,3-c]pyrazoles], which are notable for their potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C19H19BrN4O, with a molecular weight of approximately 396.29 g/mol.
Synthesis Methods
The synthesis of 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using multi-component reactions involving various starting materials such as isatins, malononitrile, and other reagents .
Biological Activities and Potential Applications
Compounds with similar structural features to 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile exhibit a range of biological activities, including antimicrobial properties and potential anticancer activities. The unique structure of this compound makes it a candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-(4,6-dimethyl)-2-carboxamide | Similar bromo and carbonyl groups | Anticancer activity |
| Spiro[indoline-pyrano-pyrazole] derivatives | Spirocyclic structure | Antimicrobial properties |
| Indole-based pyrazoles | Indole core with pyrazole rings | CNS activity |
These compounds highlight the potential biological activities and applications of 6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume